Glyphosate-d2-1

Isotopic Purity Analytical Interference LC-MS/MS

Achieve regulatory-grade quantification for glyphosate with this essential deuterated internal standard. Unlike unlabeled analogs, Glyphosate-d2-1 corrects for variable analyte loss and ion suppression throughout the entire LC-MS/MS workflow, ensuring method validation compliance. Its +2 Da mass shift and identical chemical behavior to the target analyte make it the definitive solution for IDMS methods, delivering unmatched accuracy in complex food, environmental, and biological matrices. Secure supply for your high-throughput residue monitoring program now.

Molecular Formula C3H8NO5P
Molecular Weight 171.09 g/mol
Cat. No. B12395753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyphosate-d2-1
Molecular FormulaC3H8NO5P
Molecular Weight171.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)NCP(=O)(O)O
InChIInChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1D2
InChIKeyXDDAORKBJWWYJS-DICFDUPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyphosate-d2-1 for Precise Quantification: A Stable Isotope-Labeled Internal Standard


Glyphosate-d2-1 is a stable isotope-labeled analog of the broad-spectrum herbicide glyphosate, where two hydrogen atoms are replaced by deuterium . This compound, with the molecular formula C3H6D2NO5P and a molecular weight of 171.09 g/mol , is not an active herbicide itself but serves a critical role in analytical chemistry. As a deuterated internal standard (IS), it is designed to co-elute with unlabeled glyphosate in chromatographic separations while being distinguishable by mass spectrometry (MS) due to its increased mass . This property makes it an essential tool for accurate and precise quantification of glyphosate in complex matrices such as environmental samples, food, and biological fluids, where matrix effects can severely compromise analytical accuracy .

Why Unlabeled Glyphosate or Structural Analogs Are Inadequate for Accurate LC-MS/MS Quantification


In LC-MS/MS analysis, the use of unlabeled glyphosate or a non-isotopic structural analog as an internal standard is a significant source of quantitative error . Unlike a stable isotope-labeled (SIL) internal standard, an unlabeled analog will not correct for variable analyte loss during sample preparation (e.g., extraction, derivatization) or for the unpredictable ion suppression or enhancement caused by the sample matrix in the MS source [1]. This leads to unreliable recovery rates and compromised data accuracy, preventing method validation according to rigorous regulatory guidelines [1]. Glyphosate-d2-1, by virtue of its near-identical chemical behavior but different mass, co-migrates with the target analyte throughout the entire analytical workflow, thereby normalizing for these critical sources of variability .

Quantifiable Differentiation of Glyphosate-d2-1 Against Key Comparators


High Isotopic Purity: Minimizing Analytical Interference from Unlabeled Glyphosate

Glyphosate-d2-1 is supplied with a certified chemical purity of ≥99% . A critical, and often overlooked, parameter for a deuterated internal standard is its isotopic enrichment, which ensures a low level of interference from the unlabeled analyte. This product maintains a high isotopic purity, which is consistent with the >99% isotopic purity required for deuterated standards in validated analytical methods . The presence of unlabeled glyphosate in the internal standard would artificially elevate the baseline signal, decreasing the method's sensitivity, dynamic range, and accuracy, especially at low quantification limits.

Isotopic Purity Analytical Interference LC-MS/MS Method Validation

Superior Matrix Effect Compensation in Complex Sample Analysis

The primary functional advantage of Glyphosate-d2-1 over non-isotopic internal standards (e.g., structural analogs) is its ability to correct for matrix effects in LC-MS/MS analysis . In isotope dilution mass spectrometry (IDMS), the SIL internal standard experiences the same degree of ion suppression or enhancement as the target analyte. This is in stark contrast to the use of a non-isotopic internal standard, which can exhibit different ionization behavior, leading to uncorrected and significant quantitative errors. This class of compounds is widely recognized for providing more reproducible and accurate recoveries in complex matrices like urine, food, and environmental water [REFS-1, REFS-2].

Matrix Effects Isotope Dilution Mass Spectrometry IDMS Quantitative Accuracy

Defined Mass Difference for Unambiguous MS Detection Without Isotopic Overlap

The strategic placement of two deuterium atoms in Glyphosate-d2-1 results in a +2 Da mass shift (m/z 171.09) from the unlabeled glyphosate (m/z 169.07) . This is a critical design feature. A mass difference of 3 or more mass units is generally recommended for small molecules to avoid spectral overlap between the analyte's natural abundance 13C isotopes and the internal standard's monoisotopic peak . While +2 Da is common and effective, it distinguishes this compound from other labeled versions, such as those with a single 13C atom. A single 13C label provides only a +1 Da shift, which can lead to significant cross-talk and non-linear calibration curves due to interference from the analyte's M+1 isotopic peak [1].

Mass Spectrometry Isotopic Purity Internal Standard Design Spectral Interference

Primary Application Scenarios for Glyphosate-d2-1 Based on Analytical Differentiation


Development and Validation of High-Throughput LC-MS/MS Methods for Glyphosate in Food and Environmental Matrices

Glyphosate-d2-1 is the critical component for establishing a robust isotope dilution mass spectrometry (IDMS) method . Its high purity and +2 Da mass shift are essential for developing a method with a wide linear dynamic range and low limits of quantification (LOQ), free from the interference that can plague methods using non-isotopic or singly-labeled internal standards . This enables laboratories to meet stringent regulatory requirements for monitoring glyphosate residues in food (e.g., cereals, soy) and environmental water samples .

Accurate Human Biomonitoring Studies for Exposure Assessment

Quantifying glyphosate and its metabolites in complex biological matrices like urine is extremely challenging due to strong matrix effects . The use of Glyphosate-d2-1 as an internal standard is the established best practice for normalizing these effects and achieving the high degree of accuracy and precision required for epidemiological studies and human health risk assessments . The data generated using this approach provides a reliable basis for determining population-level exposure and informing public health policy .

Investigating the Environmental Fate and Transport of Glyphosate

While not a tracer itself, Glyphosate-d2-1 is indispensable as a quantitative internal standard in studies examining the degradation, sorption, and transport of unlabeled glyphosate in soil and water systems . By providing accurate quantification of the parent compound over time, it supports the generation of reliable half-life and dissipation data. This application is crucial for environmental risk assessments and for understanding the compound's long-term impact on ecosystems .

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